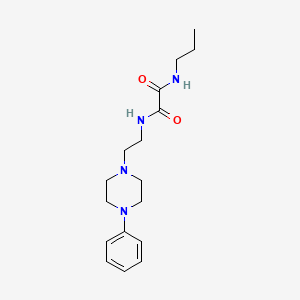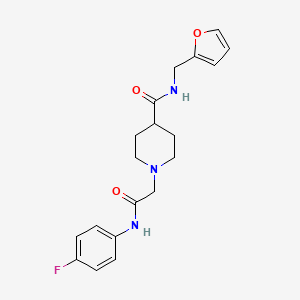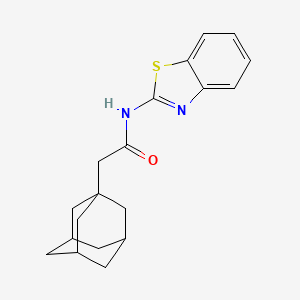
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide, also known as CM235, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and ion channels. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. In neurons, this compound has been found to reduce oxidative stress and inflammation by modulating the activity of various enzymes and transcription factors. In pain management, this compound has been shown to modulate the activity of TRPV1 and Nav1.7 ion channels, which are involved in pain signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target tissue and cell type. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurons, this compound has been found to reduce oxidative stress, inflammation, and cell death. In pain management, this compound has been shown to reduce pain sensitivity and improve pain management.
実験室実験の利点と制限
One advantage of using N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide in lab experiments is its potential therapeutic properties in various fields, including cancer research, neuroprotection, and pain management. However, one limitation of using this compound is its low yield in the synthesis method, which can make it difficult to obtain sufficient quantities for experiments.
将来の方向性
For N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide research include further investigation of its mechanism of action, optimization of the synthesis method, and clinical trials to evaluate its potential therapeutic properties in humans.
合成法
The synthesis of N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide involves the reaction of 4-chlorothiophenol with 2-bromoethyl acetate, followed by the reaction of the resulting intermediate with 3-methylphenylmagnesium bromide. The final product is obtained through the reaction of the intermediate with acetamide. The yield of this synthesis method is reported to be around 50%.
科学的研究の応用
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been studied for its potential therapeutic properties in various fields, including cancer research, neuroprotection, and pain management. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, this compound has been found to have a protective effect on neurons by reducing oxidative stress and inflammation. In pain management, this compound has been shown to have analgesic properties by modulating the activity of certain ion channels.
特性
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-13-3-2-4-14(11-13)12-17(20)19-9-10-21-16-7-5-15(18)6-8-16/h2-8,11H,9-10,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNANLBYTBDHSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2844749.png)




![methyl 3-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2844756.png)

![2-Bromo-N-[4-(3-methylbutanoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2844762.png)
![1-[(3As,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridin-6-yl]-2-methoxyethanone](/img/structure/B2844765.png)
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2844766.png)


![(E)-3-[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2844771.png)
![N-[(6-methylpyridin-2-yl)methyl]-10-[(morpholin-4-yl)methyl]-N-(prop-2-yn-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B2844772.png)